N-(2,5-dichlorophenyl)acridin-9-amine
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Overview
Description
N-(2,5-dichlorophenyl)acridin-9-amine is a synthetic compound belonging to the acridine family. Acridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to the acridine core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)acridin-9-amine typically involves the reaction of 2,5-dichloroaniline with acridine derivatives under specific conditions. One common method involves heating N-phenyl-o-aminobenzoic acid with phosphorus pentachloride, followed by treatment with ammonium carbonate in phenol . Another method includes the reaction of acridine with sodium amide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,5-dichlorophenyl)acridin-9-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)acridin-9-amine primarily involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of DNA and interfering with processes such as replication and transcription . This intercalation can lead to the inhibition of enzymes like topoisomerase, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Another acridine derivative used as a dye and antiseptic.
2-Aminoacridine: Known for its use in biological research as a mutagen.
4-Aminoacridine: Utilized in the study of DNA interactions and as a fluorescent probe.
Uniqueness
N-(2,5-dichlorophenyl)acridin-9-amine is unique due to the presence of the dichlorophenyl group, which enhances its chemical stability and biological activity. This structural modification allows for more specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C19H12Cl2N2 |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H12Cl2N2/c20-12-9-10-15(21)18(11-12)23-19-13-5-1-3-7-16(13)22-17-8-4-2-6-14(17)19/h1-11H,(H,22,23) |
InChI Key |
MKNUCNGACYUXJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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